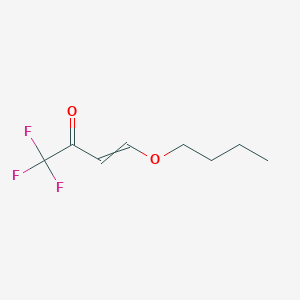
Butoxyvinyl trifluoromethyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butoxy-1,1,1-trifluorobut-3-en-2-one is an organic compound belonging to the class of enones, specifically a fluorinated α,β-unsaturated ketone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of butyl vinyl ether with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out in a continuous reactor to ensure efficient production .
Industrial Production Methods
In an industrial setting, the continuous synthesis method is preferred due to its efficiency and scalability. The raw materials, including butyl vinyl ether, triethylamine, and trifluoroacetic anhydride, are continuously introduced into a reactor, where the reaction takes place under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
4-Butoxy-1,1,1-trifluorobut-3-en-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The compound reacts with phenylmagnesium bromide to afford substitution products.
Addition Reactions: It reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group.
Cycloaddition Reactions: On heating with triethyl phosphite, it affords a [4+2] cycloaddition product.
Common Reagents and Conditions
Phenylmagnesium Bromide: Used for substitution reactions.
Organozinc Compounds: Used for 1,2-addition reactions.
Triethyl Phosphite: Used for cycloaddition reactions.
Major Products Formed
Substitution Products: Formed from reactions with phenylmagnesium bromide.
Addition Products: Formed from reactions with organozinc compounds.
Cycloaddition Products: Formed from reactions with triethyl phosphite.
Scientific Research Applications
4-Butoxy-1,1,1-trifluorobut-3-en-2-one is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Its unique properties make it suitable for the development of new pharmaceuticals.
Peptide Synthesis: It reacts with amino acids to give N-protected amino acids, which are useful for peptide synthesis.
Mechanism of Action
The key feature of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one’s structure is the presence of a conjugated system consisting of a carbon-carbon double bond next to a carbonyl group (C=C-C=O). This conjugation allows for delocalization of electrons, influencing the compound’s reactivity. The compound’s mechanism of action involves interactions with molecular targets through its electrophilic carbonyl group, facilitating various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Another fluorinated α,β-unsaturated ketone with similar reactivity.
4-Dialkylamino-1,1,1-trifluorobut-3-ene-2-ones: Compounds used in similar synthetic applications.
Uniqueness
4-Butoxy-1,1,1-trifluorobut-3-en-2-one is unique due to its butoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and medicinal applications.
Properties
Molecular Formula |
C8H11F3O2 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
4-butoxy-1,1,1-trifluorobut-3-en-2-one |
InChI |
InChI=1S/C8H11F3O2/c1-2-3-5-13-6-4-7(12)8(9,10)11/h4,6H,2-3,5H2,1H3 |
InChI Key |
JMCLSTURONLRIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC=CC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















